Cas no 7510-33-0 (N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline)

N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline structure
7510-33-0 structure
Product Name:N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline
Numero CAS:7510-33-0
MF:C26H20N2
MW:360.450406074524
CID:981397
PubChem ID:436963
Update Time:2025-04-19

N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline Proprietà chimiche e fisiche

Nomi e identificatori

    • N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline
    • N,N',1,2-Tetraphenylethane-1,2-bisimine
    • 1,2,3,4-Tetraphenyl-1,4-diaza-1,3-butadien
    • 1,2,3,4-tetraphenyl-1,4-diaza-1,3-butadiene
    • 1,2,N,N'-Tetraphenylethane-1,2-diimine
    • N,N'-(1,2-diphenylethane-1,2-diylidene)dianiline
    • N,N'-(1,2-diphenyl-ethane-1,2-diylidene)dianiline
    • N,N'-(1,2-Diphenylethanediylidene)bis(aniline)
    • N,N'-Diphenyl-1,2-diphenylethane-1,2-diimine
    • N,N'-diphenylbenzil diimine
    • MFCD00195810
    • Benzenamine,N'-(1,2-diphenyl-1,2-ethanediylidene)bis-
    • AKOS024399310
    • NSC405659
    • YBGSMMQIEMVNHB-NBHCHVEOSA-N
    • N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline
    • AQ-008/41080406
    • SCHEMBL18523704
    • 1,2-Diphenyl-1,2-bis[(N-phenyl)imino]ethane
    • N-[1,2-diphenyl-2-(phenylimino)ethylidene]-N-phenylamine
    • doi:10.14272/YBGSMMQIEMVNHB-NBHCHVEOSA-N.2
    • NSC-405659
    • N-[(E,2E)-1,2-Diphenyl-2-(phenylimino)ethylidene]aniline #
    • N,N',1,2-tetraphenylethane-1,2-diimine
    • Benzenamine, N,N'-(1,2-diphenyl-1,2-ethanediylidene)bis-
    • Benzildianil
    • 7510-33-0
    • 10.14272/YBGSMMQIEMVNHB-NBHCHVEOSA-N.2
    • Inchi: 1S/C26H20N2/c1-5-13-21(14-6-1)25(27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)28-24-19-11-4-12-20-24/h1-20H/b27-25+,28-26+
    • Chiave InChI: YBGSMMQIEMVNHB-NBHCHVEOSA-N
    • Sorrisi: N(/C1C=CC=CC=1)=C(/C1C=CC=CC=1)\C(\C1C=CC=CC=1)=N\C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 360.1628
  • Massa monoisotopica: 360.162648646g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 5
  • Complessità: 463
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.6
  • Superficie polare topologica: 24.7Ų

Proprietà sperimentali

  • PSA: 24.72
  • LogP: 6.62840
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD